2-(o-Tolylcarbamoyl)benzoic acid

Catalog No.
S1550338
CAS No.
19336-68-6
M.F
C15H13NO3
M. Wt
255.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(o-Tolylcarbamoyl)benzoic acid

CAS Number

19336-68-6

Product Name

2-(o-Tolylcarbamoyl)benzoic acid

IUPAC Name

2-[(2-methylphenyl)carbamoyl]benzoic acid

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

ZLFQPNGPGDNBNH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O
  • This compound is an aromatic carboxylic acid with a carbamoyl group (derived from o-toluic acid) attached at the second position of the benzoic acid ring.
  • Limited information is available on its origin or specific significance in scientific research [].

Molecular Structure Analysis

  • The key features include a benzene ring with a carboxylic acid group (COOH) at the second position. Attached to the second carbon is a carbamoyl group (CONHCH3), where the methyl group (CH3) is positioned on the ortho (o-) position relative to the carbonyl group (CO).

Chemical Reactions Analysis

  • Synthesis: Information on the specific synthesis of 2-(o-Tolylcarbamoyl)benzoic acid is not readily available in scientific literature. Carboxylic acid derivatives like this can be generally synthesized through various methods, including:
    • Reaction of a carboxylic acid with an amine (o-toluidine in this case) and a dehydrating agent.
    • Reaction of an acid chloride with an amide.
  • Decomposition: In acidic or basic conditions, the carbamoyl group may hydrolyze to yield o-toluic acid and ammonia.
  • Other relevant reactions: Due to the limited information on this specific compound, it's difficult to discuss further reactions. However, considering its functional groups, it might undergo reactions typical of carboxylic acids and amides, such as esterification and amidation, respectively.

Physical And Chemical Properties Analysis

  • Data on specific properties like melting point, boiling point, and solubility for 2-(o-Tolylcarbamoyl)benzoic acid is currently unavailable.
  • However, based on similar structures, we can expect it to be a solid at room temperature with moderate solubility in organic solvents and low solubility in water.

There is no current information available on the specific mechanism of action of 2-(o-Tolylcarbamoyl)benzoic acid in scientific research.

  • Safety data on 2-(o-Tolylcarbamoyl)benzoic acid is not available.
  • However, considering the presence of a carboxylic acid and an amide group, one can assume general precautions for handling organic acids and amides should be followed. This may include wearing appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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